Isoamyl lactate
Isoamyl lactate
Isoamyl lactate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isoamyl lactate is soluble (in water) and a very weakly acidic compound (based on its pKa). Isoamyl lactate exists in all eukaryotes, ranging from yeast to humans. Isoamyl lactate can be biosynthesized from isoamylol and 2-hydroxypropanoic acid.
3-methylbutyl 2-hydroxypropanoate is a carboxylic ester obtained by the formal condensation of the carboxy group of 2-hydroxypropanoic acid with the hydroxy group of isoamylol. It has a role as a metabolite. It derives from an isoamylol and a 2-hydroxypropanoic acid.
3-methylbutyl 2-hydroxypropanoate is a carboxylic ester obtained by the formal condensation of the carboxy group of 2-hydroxypropanoic acid with the hydroxy group of isoamylol. It has a role as a metabolite. It derives from an isoamylol and a 2-hydroxypropanoic acid.
Brand Name:
Vulcanchem
CAS No.:
19329-89-6
VCID:
VC21060782
InChI:
InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3
SMILES:
CC(C)CCOC(=O)C(C)O
Molecular Formula:
C8H16O3
Molecular Weight:
160.21 g/mol
Isoamyl lactate
CAS No.: 19329-89-6
Cat. No.: VC21060782
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isoamyl lactate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isoamyl lactate is soluble (in water) and a very weakly acidic compound (based on its pKa). Isoamyl lactate exists in all eukaryotes, ranging from yeast to humans. Isoamyl lactate can be biosynthesized from isoamylol and 2-hydroxypropanoic acid. 3-methylbutyl 2-hydroxypropanoate is a carboxylic ester obtained by the formal condensation of the carboxy group of 2-hydroxypropanoic acid with the hydroxy group of isoamylol. It has a role as a metabolite. It derives from an isoamylol and a 2-hydroxypropanoic acid. |
|---|---|
| CAS No. | 19329-89-6 |
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 3-methylbutyl 2-hydroxypropanoate |
| Standard InChI | InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3 |
| Standard InChI Key | CRORGGSWAKIXSA-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC(=O)C(C)O |
| Canonical SMILES | CC(C)CCOC(=O)C(C)O |
| Boiling Point | 202.4 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator